molecular formula C19H20BrNO4 B2426249 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide CAS No. 692269-22-0

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B2426249
CAS No.: 692269-22-0
M. Wt: 406.276
InChI Key: XQHFDZHMRNZSLE-UHFFFAOYSA-N
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Description

Bromo vs. Chloro Analogues

  • 5-Bromo derivative (C₁₉H₂₀BrNO₄): The bromine atom increases molar mass (406.3 g/mol) and polarizability compared to the 5-chloro analogue (361.8 g/mol). The larger van der Waals radius of Br (1.85 Å vs. Cl: 1.75 Å) slightly distorts the benzene ring geometry.

Trifluoromethyl Substitution

  • N-(3-Trifluoromethylphenyl) derivative (C₁₈H₁₅BrF₃NO₄): The electron-withdrawing -CF₃ group reduces electron density on the acetamide nitrogen, altering hydrogen-bonding capacity. The meta-CF₃ substituent introduces steric hindrance, increasing the dihedral angle between aromatic rings.

Table 4: Structural Comparison of Acetamide Derivatives

Compound Substituent Molecular Weight (g/mol) Key Structural Feature
Target 5-Br, 2-OCH₂CH₃, 4-CHO 406.3 Planar amide, ethoxy dihedral = 112°
5-Cl analogue 5-Cl, 2-OCH₂CH₃, 4-CHO 361.8 Smaller halogen, reduced ring distortion
Dibromo analogue 2,3-Br, 6-OCH₂CH₃, 4-CHO 485.2 Increased steric bulk, altered π-stacking
N-(3-CF₃) analogue 2-Br, 6-OCH₂CH₃, 4-CHO 446.2 Electron-deficient aryl ring, hindered rotation

Properties

IUPAC Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-2-24-17-10-15(12-22)16(20)11-18(17)25-13-19(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHFDZHMRNZSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS No. 692269-22-0) is a phenoxy acetamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, particularly its anticancer and antimicrobial properties, along with synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H20BrNO4
Molecular Weight406.276 g/mol
CAS Number692269-22-0

Structure

The compound features a complex structure that includes a bromine atom, an ethoxy group, a formyl group, and a phenylethyl acetamide moiety. This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that phenoxy acetamide derivatives exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of phenoxy derivatives, including this compound, researchers utilized the MTT assay to evaluate cell viability across multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that:

  • IC50 values for the compound were significantly lower than those for standard chemotherapeutics, indicating potent cytotoxicity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

A series of antibacterial assays were conducted using the disk diffusion method. The compound exhibited notable inhibition zones against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Binding to cellular receptors could alter signaling pathways related to apoptosis.
  • Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructure ComparisonBiological Activity
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamideCyclohexyl group instead of phenylethylModerate anticancer activity
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamideChlorine atom instead of bromineLower antibacterial activity

Q & A

Q. What are the recommended methods for synthesizing 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide with high purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with bromination and ethoxylation of phenol derivatives, followed by formylation and coupling with N-(2-phenylethyl)acetamide precursors. Key steps include:
  • Optimization of reaction conditions : Use catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
  • Quality control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C5, ethoxy at C2) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., as in related phenylacetamide derivatives) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ion at m/z 419.2) .

Q. What in vitro assays are appropriate for preliminary evaluation of the compound's pharmacological potential?

  • Methodological Answer: Initial screening should focus on target-specific assays:
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin or adrenergic receptors) .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the compound's biological activity across studies?

  • Methodological Answer: Address discrepancies through:
  • Standardized protocols : Harmonize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Dose-response validation : Replicate studies across independent labs with blinded positive/negative controls .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers .

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?

  • Methodological Answer: Adopt a tiered approach:
  • Abiotic degradation : Study hydrolysis/photolysis under controlled pH and UV light, analyzing products via LC-MS .
  • Biotic degradation : Use soil microcosms with ¹⁴C-labeled compound to track mineralization rates and metabolite formation .
  • Ecotoxicity : Assess impact on Daphnia magna (acute toxicity) and algal growth inhibition .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets?

  • Methodological Answer: Combine molecular modeling and machine learning:
  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Train models on analogous brominated acetamides to predict ADMET properties .

Q. How can isotopic labeling be utilized in mechanistic studies of this compound's metabolic pathways?

  • Methodological Answer: Apply stable isotopes for tracing:
  • Synthesis of ¹³C-labeled compound : Introduce ¹³C at the formyl group to track metabolic intermediates via NMR .
  • In vivo studies : Administer deuterated analogs to mice, followed by LC-MS/MS analysis of plasma and urine metabolites .

Notes on Experimental Design and Data Analysis

  • Purity considerations : Variations in biological activity may arise from impurities (e.g., unreacted bromophenol precursors). Always quantify impurities via GC-MS or HPLC before assays .
  • Crystallography challenges : For X-ray analysis, grow crystals in slow-evaporation setups with DMSO/water mixtures. Address disorder in ethoxy groups using SHELXL refinement .

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